5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl groups with the appropriate substituents (methoxy and trifluoromethoxy). The thione group (C=S) could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be two phenyl rings, one with a methoxy (OCH3) substituent and the other with a trifluoromethoxy (OCF3) substituent. The presence of the thione group (C=S) would also be a notable feature .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the thione group could make it a potential nucleophile, while the phenyl rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thione and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Suzuki Cross-Coupling Reactions
This compound can be used as a precursor in Suzuki cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the trifluoromethoxy group can enhance the reactivity and selectivity of the coupling process.
Synthetic Intermediate for Medicine
The compound serves as a synthetic intermediate in the pharmaceutical industry . Its structural components can be incorporated into various medicinal molecules, potentially leading to the development of new therapeutic agents.
Organotrifluoroborate Synthesis
It may be involved in the synthesis of organotrifluoroborates , which are used as potent boronic acid surrogates in various chemical reactions. These compounds are valuable in medicinal chemistry and materials science.
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-23-13-6-2-11(3-7-13)15-10-21-16(25)22(15)12-4-8-14(9-5-12)24-17(18,19)20/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVUJZNQHMXMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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